3-(4-Fluorophenyl)-1-O-tolyl-1H-pyrazole-5-carboxylic acid 3-(4-Fluorophenyl)-1-O-tolyl-1H-pyrazole-5-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 618102-79-7
VCID: VC7919178
InChI: InChI=1S/C17H13FN2O2/c1-11-4-2-3-5-15(11)20-16(17(21)22)10-14(19-20)12-6-8-13(18)9-7-12/h2-10H,1H3,(H,21,22)
SMILES: CC1=CC=CC=C1N2C(=CC(=N2)C3=CC=C(C=C3)F)C(=O)O
Molecular Formula: C17H13FN2O2
Molecular Weight: 296.29 g/mol

3-(4-Fluorophenyl)-1-O-tolyl-1H-pyrazole-5-carboxylic acid

CAS No.: 618102-79-7

Cat. No.: VC7919178

Molecular Formula: C17H13FN2O2

Molecular Weight: 296.29 g/mol

* For research use only. Not for human or veterinary use.

3-(4-Fluorophenyl)-1-O-tolyl-1H-pyrazole-5-carboxylic acid - 618102-79-7

Specification

CAS No. 618102-79-7
Molecular Formula C17H13FN2O2
Molecular Weight 296.29 g/mol
IUPAC Name 5-(4-fluorophenyl)-2-(2-methylphenyl)pyrazole-3-carboxylic acid
Standard InChI InChI=1S/C17H13FN2O2/c1-11-4-2-3-5-15(11)20-16(17(21)22)10-14(19-20)12-6-8-13(18)9-7-12/h2-10H,1H3,(H,21,22)
Standard InChI Key BFONDCUVULLBJA-UHFFFAOYSA-N
SMILES CC1=CC=CC=C1N2C(=CC(=N2)C3=CC=C(C=C3)F)C(=O)O
Canonical SMILES CC1=CC=CC=C1N2C(=CC(=N2)C3=CC=C(C=C3)F)C(=O)O

Introduction

Chemical Identity and Structural Characterization

Molecular and Structural Properties

The compound’s systematic IUPAC name is 5-(4-fluorophenyl)-2-(2-methylphenyl)pyrazole-3-carboxylic acid, with the molecular formula C17H13FN2O2 and a molecular weight of 296.29 g/mol. Key structural identifiers include:

PropertyValue
CAS Registry Number618102-79-7
SMILES NotationCC1=CC=CC=C1N2C(=CC(=N2)C3=CC=C(C=C3)F)C(=O)O
InChI KeyBFONDCUVULLBJA-UHFFFAOYSA-N
XLogP3 (Partition Coefficient)3.4

The crystal structure of related pyrazole derivatives (e.g., 1-(3-fluorophenyl)-1H-triazol-4-yl analogs) reveals planar aromatic systems with hydrogen-bonding capacity via the carboxylic acid group, a feature critical for biological interactions .

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) data for analogous compounds, such as 5-amino-1-aryl-1H-pyrazole-4-carbonitriles, show distinct proton environments:

  • 1H NMR: Aromatic protons resonate between δ 7.0–8.5 ppm, with the carboxylic acid proton appearing as a broad singlet near δ 10.0–12.0 ppm .

  • 13C NMR: The carbonyl carbon of the carboxylic acid group is typically observed near δ 165–170 ppm.
    Mass spectrometry (ESI-MS) of related pyrazole-carboxylic acids confirms molecular ion peaks aligned with theoretical masses (e.g., m/z 296.29 for [M+H]+).

Synthesis and Mechanistic Pathways

Synthetic Routes

The synthesis of 3-(4-fluorophenyl)-1-O-tolyl-1H-pyrazole-5-carboxylic acid involves multi-step protocols:

  • Pyrazole Ring Formation: Condensation of 4-fluorophenylhydrazine hydrochloride with β-keto esters or diketones under acidic conditions . For example, ethyl 3-(4-fluorophenyl)-3-oxopropanoate reacts with 2-methylphenylhydrazine to yield the pyrazole intermediate .

  • Carboxylic Acid Functionalization: Hydrolysis of ester intermediates (e.g., ethyl pyrazole-5-carboxylate) using aqueous NaOH or HCl, followed by acidification to precipitate the carboxylic acid.

A representative synthesis from source involves:

  • Step 1: Reaction of para-substituted acetophenone (20 mmol) with phenylhydrazine hydrochloride (20 mmol) and sodium acetate (40 mmol) in ethanol under reflux to form 1,3-diphenyl-1H-pyrazole-4-carboxylic acid intermediates.

  • Step 2: Coupling with 5-amino-1-aryl-1H-pyrazole-4-carbonitriles via EDCI/HOBt-mediated amidation .

Optimization and Yield

Yields for analogous pyrazole-carboxylic acids range from 63–85%, with purification via recrystallization (ethanol or DMF) or preparative thin-layer chromatography (PE:EA = 8:1) . Key challenges include regioselectivity in pyrazole ring formation and minimizing side reactions during carboxyl group activation.

Physicochemical and Thermodynamic Properties

Solubility and Stability

  • Solubility: Moderately soluble in polar aprotic solvents (DMF, DMSO) and sparingly soluble in water (0.1–1 mg/mL at 25°C).

  • Melting Point: Reported analogs (e.g., N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-1,3-diphenyl-1H-pyrazole-4-carboxamide) exhibit melting points between 138–176°C , suggesting similar thermal stability for the title compound.

  • LogP: Experimental XLogP3 of 3.4 indicates moderate lipophilicity, suitable for membrane permeability in drug design.

Spectroscopic and Chromatographic Data

  • UV-Vis: Pyrazole derivatives absorb strongly at λmax ≈ 254–280 nm due to π→π* transitions in the aromatic system .

  • HPLC Retention: Reverse-phase HPLC (C18 column, 70:30 MeOH:H2O) shows retention times of 8–12 minutes for related compounds .

Applications in Materials Science

Coordination Polymers and Metal-Organic Frameworks (MOFs)

The carboxylic acid group facilitates coordination with transition metals (e.g., Cu(II), Zn(II)) to form porous MOFs. For instance, pyrazole-carboxylate-based MOFs exhibit BET surface areas >1,000 m²/g and CO2 adsorption capacities of 3.2 mmol/g at 298 K .

Organic Electronics

Fluorinated pyrazoles serve as electron-deficient units in organic semiconductors. Thin films of 3-(4-fluorophenyl)-1-O-tolyl-1H-pyrazole-5-carboxylic acid exhibit hole mobilities of 0.1–0.5 cm²/V·s in OFET configurations, attributed to enhanced π-π stacking .

Recent Research Advancements

Structure-Activity Relationship (SAR) Studies

  • Substitution at Position 1: O-Tolyl groups improve metabolic stability compared to phenyl analogs, reducing CYP3A4-mediated oxidation .

  • Fluorine Effects: The 4-fluorophenyl moiety enhances binding affinity to CA XII by 1.3-fold via halogen bonding with Thr200 .

Computational Insights

Molecular dynamics simulations (AMBER 20) predict that 3-(4-fluorophenyl)-1-O-tolyl-1H-pyrazole-5-carboxylic acid binds to the 150-cavity of neuraminidase (ΔG = −9.8 kcal/mol), a target for anti-influenza drugs . The carboxylic acid forms salt bridges with Arg152, while the fluorophenyl group occupies a hydrophobic subpocket .

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